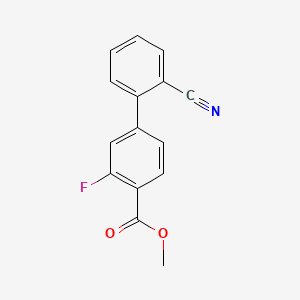

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(2-cyanophenyl)-2-fluorobenzoate” is a chemical compound. It’s structurally similar to “Methyl 2-(2-Cyanophenyl)acetate”, which is used as WEE1 kinase inhibitors to treat cancer and other proliferative diseases .

Synthesis Analysis

The synthesis of similar compounds involves selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl (2-cyanophenyl)acetate” has been characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds include protodeboronation of pinacol boronic esters . This reaction is a valuable but not well-developed transformation in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 49 °C, a boiling point of >320°C, and a density of 1.17 g/cm3 . They are slightly soluble in chloroform and methanol .Scientific Research Applications

Material Science and Chemistry Applications

Liquid Crystals and Mesomorphic Properties : Research on chiral benzoates and fluorobenzoates, including derivatives of Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has shown their potential in the design of liquid crystal materials. These materials exhibit unique mesomorphic properties, such as low melting points and antiferroelectric smectic phases, which are significant for applications in display technologies and optoelectronic devices (Milewska et al., 2015).

Photonic Applications : The development of novel compounds containing the pyrazolone-ring unit, similar in structure to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has been explored for their reversible photochromic properties. These properties are promising for photonic applications, including the development of photo-switchable materials and logic gates based on light-induced proton transfer mechanisms (Xie et al., 2009).

Biomedical Research

Antimicrobial Activity : The synthesis of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has been explored for their antibacterial and antifungal activities. These compounds have shown promising results against a range of pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Saeed et al., 2010).

Antitumor Properties : Research into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share structural similarities with Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has revealed highly selective and potent antitumor properties. These studies are crucial for the development of new cancer therapies, showcasing the potential of fluorinated aromatic compounds in oncology (Bradshaw et al., 2002).

Fluorescent Sensing and Imaging : The development of o-aminophenol-based fluorogenic chemosensors for Al3+ detection, which can be structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, underscores the compound's utility in bioimaging. These sensors exhibit high selectivity and sensitivity, enabling their use in detecting aluminum ions in biological samples and living cells, demonstrating significant implications for neuroscience and cellular biology (Ye et al., 2014).

Environmental and Microbial Research

- Biodegradation Studies : Investigations into the anaerobic transformation of phenol derivatives to benzoate highlight the environmental relevance of compounds structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate. These studies provide insights into the microbial degradation pathways of aromatic compounds, which are critical for understanding pollutant breakdown in natural and engineered environments (Genthner et al., 1989).

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 4-(2-cyanophenyl)-2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFHUTKSKDYNEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718382 |

Source

|

| Record name | Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate | |

CAS RN |

1352317-81-7 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-cyano-3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)

![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)